N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
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Overview
Description
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide typically involves multiple steps, starting with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure. The process may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 7-position of the core structure.
Methylation: Addition of the methyl group at the 2-position.
Esterification: Formation of the ethoxyacetamide moiety through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution Reactions: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology: N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide has shown potential in various scientific research applications. Its unique structure makes it a valuable intermediate in the synthesis of biologically active compounds. It can be used to develop new drugs with antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In the chemical industry, this compound can be utilized as a building block for the synthesis of more complex molecules. Its versatility and reactivity make it an important intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound shares a similar core structure but differs in the presence of a hydroxyl group.
4-Hydroxy-2-quinolones: These compounds are structurally related and exhibit similar biological activities.
Uniqueness: N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide stands out due to its specific substitution pattern and ethoxyacetamide moiety, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-7-11(18)16-12-8(2)15-10-5-4-9(14)6-17(10)13(12)19/h4-6H,3,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMILIUYMNAXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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